2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide
Overview
Description
2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide is a natural compound belonging to the class of sesquiterpene lactones. It is a white crystalline solid with a distinctive odor. This compound exhibits various biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide typically involves extraction from plant sources. detailed synthetic routes and reaction conditions are not publicly available .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. It is primarily obtained through natural extraction processes from specific plants .
Chemical Reactions Analysis
Types of Reactions: 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and chemical synthesis.
Biology: Studied for its biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor effects.
Medicine: Investigated for potential therapeutic applications, particularly in cancer treatment due to its antitumor properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals, thereby preventing oxidative stress and cellular damage.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits bacterial growth.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antitumor Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth
Comparison with Similar Compounds
2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide can be compared with other sesquiterpene lactones, such as:
Costunolide: Similar in structure but lacks the hydroxy and butyryloxy groups.
Parthenolide: Contains a similar lactone ring but has different substituents.
Artemisinin: Another sesquiterpene lactone with distinct antimalarial properties.
Uniqueness: this compound is unique due to its specific substituents, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h7,10,13,15-18,21H,5-6,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLWUIJEVXJWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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